molecular formula C11H10Cl2N2O3S B2872691 (4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate CAS No. 647825-42-1

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate

Cat. No. B2872691
M. Wt: 321.17
InChI Key: ODSLIDLIKRIZGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate” were not found, a related study on the synthesis of hydrazine-coupled pyrazole derivatives was identified . These compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of a similar compound, “5-CHLORO-1,3-DIMETHYLPYRAZOLE”, is available on ChemSpider . It has a molecular formula of C5H7ClN2 and an average mass of 130.576 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-CHLORO-1,3-DIMETHYLPYRAZOLE”, are available on ChemSpider . It has a molecular formula of C5H7ClN2 and an average mass of 130.576 Da .

properties

IUPAC Name

(4-chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-10(11(13)15(2)14-7)19(16,17)18-9-5-3-8(12)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLIDLIKRIZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate

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